

## Safety and Toxicity Profile of C13-112-Tetra-Tail Lipids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | C13-112-tetra-tail |           |
| Cat. No.:            | B10855608          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

C13-112-tetra-tail is an ionizable lipid that has garnered attention within the field of drug delivery, particularly for its application in the formulation of lipid nanoparticles (LNPs). These LNPs serve as a critical vehicle for the delivery of anionic substrates, including siRNA and mRNA, for a variety of therapeutic applications. The structure of C13-112-tetra-tail, characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker, is designed to facilitate the encapsulation and subsequent intracellular release of its cargo. While the efficacy of such delivery systems is a primary focus, a thorough understanding of their safety and toxicity profile is paramount for clinical translation.

This technical guide provides a comprehensive overview of the available, albeit limited, safety and toxicity data for **C13-112-tetra-tail** lipids and related multi-tail ionizable lipids. The information presented herein is intended to guide researchers and drug development professionals in their assessment of this delivery platform.

# **General Safety Considerations for Ionizable Lipids and LNPs**

The safety profile of lipid nanoparticles is intrinsically linked to their composition. Ionizable cationic lipids, a key component of many LNP formulations, have been shown to potentially



trigger inflammatory responses. The nature of the lipid structure, including the hydrophobic tails, plays a significant role in both the delivery efficiency and the biocompatibility of the LNP.

Studies on various ionizable lipids have indicated that they can activate innate immune signaling pathways. For instance, some ionizable lipids have been shown to activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. This inherent adjuvant-like effect can be beneficial in the context of vaccines but may be an undesirable side effect for other therapeutic applications.

## Preclinical Safety Data on Multi-Tail Ionizable Lipids

While specific public data on the in-vivo and in-vitro toxicology of **C13-112-tetra-tail** is not extensively available, research on other multi-tail and branched-tail ionizable lipids provides some valuable insights. Preclinical studies on certain novel multi-tail lipids have suggested that they can be well-tolerated and exhibit a favorable safety profile, with some demonstrating a lack of immunogenicity and no evidence of liver toxicity.

A study focusing on a series of imidazole-based ionizable lipids with varying numbers of hydrophobic tails found that formulations with four tails exhibited superior delivery efficiency. Crucially, in vivo assessments of representative two, three, and four-tailed lipid formulations revealed no significant abnormalities in tissue slices and no apparent immunogenicity or toxicity to the liver and kidneys. This suggests that the multi-tail architecture is a promising strategy for developing safe and effective mRNA delivery systems.

#### In Vitro Cytotoxicity

At present, there is a lack of publicly accessible, detailed experimental protocols and quantitative data from in vitro cytotoxicity assays specifically for **C13-112-tetra-tail** lipids. General cytotoxicity assessments for novel ionizable lipids typically involve exposing various cell lines to increasing concentrations of the lipid or LNP formulation and measuring cell viability using assays such as MTT or LDH release. The absence of such specific data for **C13-112-tetra-tail** underscores the need for further investigation to establish a comprehensive in vitro safety profile.

## **In Vivo Toxicity**



Comprehensive in vivo toxicology studies are essential for determining the safety of any new drug delivery vehicle. Such studies typically involve administering the compound to animal models and evaluating a range of parameters, including:

- Mortality and Clinical Observations: Monitoring for any adverse effects or changes in animal behavior.
- Body Weight Changes: Tracking weight gain or loss as an indicator of general health.
- Hematology: Analyzing blood samples to assess effects on red and white blood cells, platelets, and other hematological parameters.
- Clinical Chemistry: Measuring levels of various enzymes and metabolites in the blood to evaluate organ function (e.g., liver and kidney).
- Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.

Currently, detailed reports of such comprehensive in vivo toxicology studies for **C13-112-tetra-tail** are not available in the public domain. While some studies on other ionizable lipids have reported findings such as mild and transitory neutrophilia or macrophage accumulation in organs at higher doses, it is not possible to extrapolate these findings directly to **C13-112-tetra-tail** without specific studies.

#### **Signaling Pathways and Mechanisms of Toxicity**

The potential for ionizable lipids to induce an inflammatory response is a key area of investigation. The activation of inflammatory pathways can be a double-edged sword, acting as an adjuvant for vaccines but posing a risk for other therapies. The precise signaling pathways that may be modulated by **C13-112-tetra-tail**-containing LNPs have not been elucidated in publicly available literature.

A general workflow for investigating the inflammatory potential of a novel lipid nanoparticle formulation is depicted below.





Click to download full resolution via product page

General workflow for assessing the inflammatory potential of LNPs.

#### **Conclusion and Future Directions**

The **C13-112-tetra-tail** lipid represents a potentially valuable component for the formulation of LNP-based drug delivery systems. However, the currently available public information on its safety and toxicity profile is limited. While general knowledge about ionizable lipids and findings from studies on other multi-tail lipids provide a foundational understanding, a comprehensive safety assessment of **C13-112-tetra-tail** requires dedicated in vitro and in vivo studies.

Future research should focus on:

Quantitative in vitro cytotoxicity studies across a range of relevant cell types.



- Comprehensive in vivo toxicology studies in multiple animal models to determine key safety parameters such as the No Observed Adverse Effect Level (NOAEL).
- Mechanistic studies to elucidate the specific signaling pathways modulated by C13-112tetra-tail-containing LNPs, particularly with respect to the innate immune system.

The generation of this critical safety data will be essential for the responsible and successful development of therapeutic and prophylactic agents utilizing **C13-112-tetra-tail** lipid nanoparticle technology.

 To cite this document: BenchChem. [Safety and Toxicity Profile of C13-112-Tetra-Tail Lipids: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855608#safety-and-toxicity-profile-of-c13-112-tetra-tail-lipids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com